molecular formula C23H37NO5 B13954531 4-(3,4,5-Tributoxybenzoyl)morpholine CAS No. 64038-94-4

4-(3,4,5-Tributoxybenzoyl)morpholine

Cat. No.: B13954531
CAS No.: 64038-94-4
M. Wt: 407.5 g/mol
InChI Key: UCEVRODERGRCDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Tributoxybenzoyl)morpholine typically involves the reaction of 3,4,5-tributoxybenzoyl chloride with morpholine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Tributoxybenzoyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl group can yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(3,4,5-Tributoxybenzoyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4,5-Tributoxybenzoyl)morpholine involves its interaction with specific molecular targets. The morpholine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The benzoyl group, with its electron-withdrawing properties, can influence the reactivity and binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar structure but with methoxy groups instead of butoxy groups.

    4-(3,4,5-Trifluorobenzoyl)morpholine: Contains fluorine atoms instead of butoxy groups.

    4-(3,4,5-Trichlorobenzoyl)morpholine: Contains chlorine atoms instead of butoxy groups.

Uniqueness

4-(3,4,5-Tributoxybenzoyl)morpholine is unique due to the presence of the butoxy groups, which can impart different solubility and reactivity properties compared to its analogs. These differences can affect its behavior in chemical reactions and its interactions with biological targets .

Properties

CAS No.

64038-94-4

Molecular Formula

C23H37NO5

Molecular Weight

407.5 g/mol

IUPAC Name

morpholin-4-yl-(3,4,5-tributoxyphenyl)methanone

InChI

InChI=1S/C23H37NO5/c1-4-7-12-27-20-17-19(23(25)24-10-15-26-16-11-24)18-21(28-13-8-5-2)22(20)29-14-9-6-3/h17-18H,4-16H2,1-3H3

InChI Key

UCEVRODERGRCDG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1OCCCC)OCCCC)C(=O)N2CCOCC2

Origin of Product

United States

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